![molecular formula C20H20INO2 B4186594 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4186594.png)
4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Overview
Description
4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CTQ, is a novel quinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.
Scientific Research Applications
The potential therapeutic applications of 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline have been extensively studied in various preclinical and clinical models. The compound has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.
In addition to its anticancer properties, 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The compound has also demonstrated potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Mechanism of Action
The exact mechanism of action of 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which play a crucial role in cancer cell survival and inflammation. 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been found to activate the AMPK signaling pathway, which is involved in cellular energy balance and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline have been studied extensively in various preclinical models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis. 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to possess antimicrobial, anti-inflammatory, and analgesic properties, which make it a potential candidate for the treatment of various diseases and disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its broad spectrum of pharmacological activities. The compound has been found to exhibit potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases and disorders. Another advantage is its relatively simple synthesis method, which allows for the production of high yields and purity of the compound.
However, one of the limitations of 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research and development of 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of focus is the optimization of its solubility and bioavailability, which can enhance its therapeutic potential. Another direction is the elucidation of its mechanism of action, which can provide insights into its pharmacological effects and facilitate the development of more potent derivatives.
Furthermore, the anticancer activity of 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be further explored in various preclinical and clinical models, including the evaluation of its efficacy in combination with other chemotherapeutic agents. The compound's antimicrobial, anti-inflammatory, and analgesic properties can also be studied in more detail to determine their potential applications in the treatment of various diseases and disorders.
Conclusion:
In conclusion, 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a novel quinoline derivative that exhibits a wide range of pharmacological activities. The compound has been found to possess potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases and disorders. The synthesis method for 4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been optimized to obtain high yields and purity of the compound, making it suitable for further research and development. However, the compound's poor solubility and limited understanding of its mechanism of action are some of the limitations that need to be addressed in future studies.
properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO2/c1-23-18-8-4-7-15(20(18)24-2)19-14-6-3-5-13(14)16-11-12(21)9-10-17(16)22-19/h3-5,7-11,13-14,19,22H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSZRVSQIJVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3CC=CC3C4=C(N2)C=CC(=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B4186513.png)
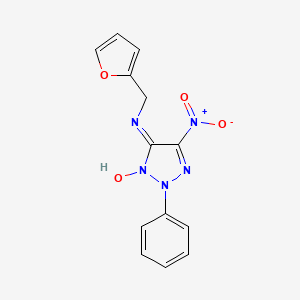
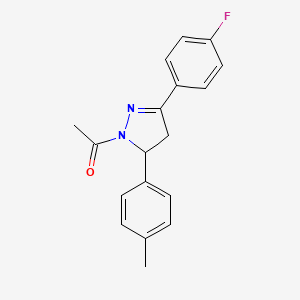
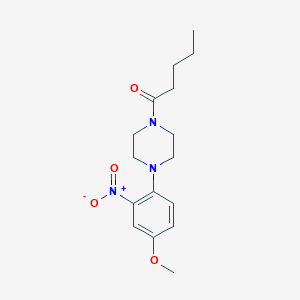
![8-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4186536.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4186541.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4186553.png)
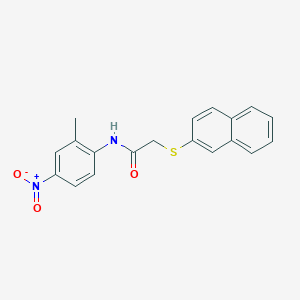
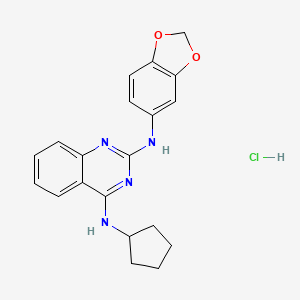
![7-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186563.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4186570.png)
![4-{[(methylsulfonyl)amino]methyl}-N-(2-phenoxyethyl)benzamide](/img/structure/B4186577.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4186585.png)
![4-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186609.png)